3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile
Overview
Description
3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile is a complex organic compound with the molecular formula C17H16N2O2. This compound features a unique spirocyclic structure, which includes an indole moiety and a dioxaspirodecane ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxaspiro[45]dec-7-EN-8-YL)-1H-indole-5-carbonitrile typically involves multi-step organic reactions
Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclic Ring Formation: The spirocyclic ring can be introduced through a cyclization reaction, often involving a diol and a suitable catalyst.
Carbonitrile Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole
- 5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole
- 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole
Uniqueness
3-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-1H-indole-5-carbonitrile is unique due to its specific combination of the indole core, spirocyclic ring, and carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-10-12-1-2-16-14(9-12)15(11-19-16)13-3-5-17(6-4-13)20-7-8-21-17/h1-3,9,11,19H,4-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPHTLZTWNECJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CNC4=C3C=C(C=C4)C#N)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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